4-tert-butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-tert-butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through nucleophilic substitution reactions.
Incorporation of the Dioxidotetrahydrothiophenyl Group: This group can be introduced through a series of oxidation and substitution reactions involving tetrahydrothiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(4-chlorobenzyl)benzamide: Lacks the dioxidotetrahydrothiophenyl group.
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the tert-butyl group.
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the chlorobenzyl group.
Uniqueness
The presence of all three substituents (tert-butyl, chlorobenzyl, and dioxidotetrahydrothiophenyl groups) in 4-tert-butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide makes it unique. This combination of functional groups could confer distinct chemical and biological properties, such as enhanced stability, specificity, or activity.
Properties
Molecular Formula |
C22H26ClNO3S |
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Molecular Weight |
420.0 g/mol |
IUPAC Name |
4-tert-butyl-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H26ClNO3S/c1-22(2,3)18-8-6-17(7-9-18)21(25)24(20-12-13-28(26,27)15-20)14-16-4-10-19(23)11-5-16/h4-11,20H,12-15H2,1-3H3 |
InChI Key |
XCSXFCLWVMLQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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